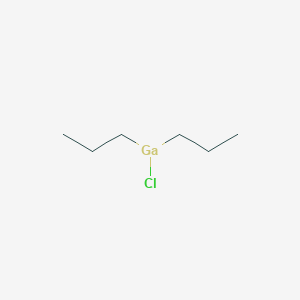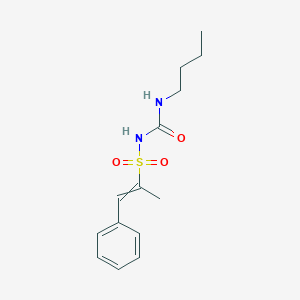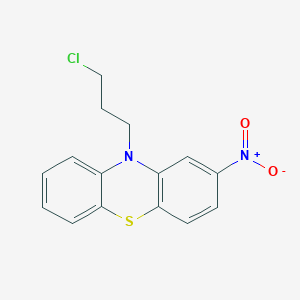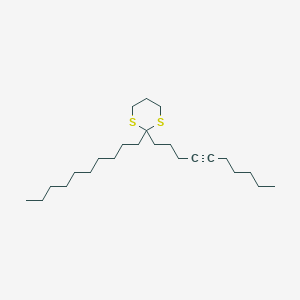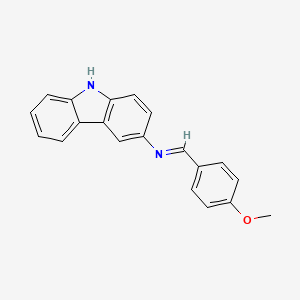![molecular formula C24H28N2O B14628078 4,4'-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline) CAS No. 57751-99-2](/img/structure/B14628078.png)
4,4'-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline) is an organic compound known for its applications in various fields, including dye manufacturing and analytical chemistry. This compound is characterized by its complex molecular structure, which includes methoxyphenyl and dimethylaniline groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of 4,4’-methylenedianiline with dimethyl carbonate. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the reduction of Schiff bases using sodium borohydride, which is a selective reducing agent .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Sodium borohydride is commonly used for the reduction of Schiff bases to form this compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields secondary amines.
Applications De Recherche Scientifique
4,4’-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,4’-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with various molecular targets. It can act as a reducing agent, participating in redox reactions. The pathways involved include the reduction of Schiff bases and the formation of secondary amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): This compound is structurally similar and is used in similar applications.
2-Methoxy-5-[(phenylamino)methyl]phenol: Another related compound with similar synthetic routes and applications.
Uniqueness
4,4’-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline) is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its methoxyphenyl group differentiates it from other similar compounds, providing unique applications in dye synthesis and analytical chemistry .
Propriétés
Numéro CAS |
57751-99-2 |
|---|---|
Formule moléculaire |
C24H28N2O |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
4-[[4-(dimethylamino)phenyl]-(3-methoxyphenyl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H28N2O/c1-25(2)21-13-9-18(10-14-21)24(20-7-6-8-23(17-20)27-5)19-11-15-22(16-12-19)26(3)4/h6-17,24H,1-5H3 |
Clé InChI |
HMXRADGNGNCJLA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


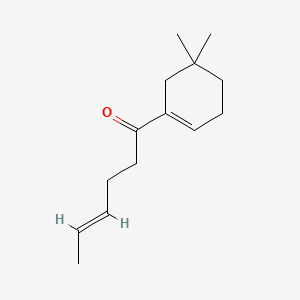

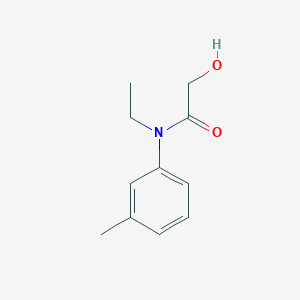
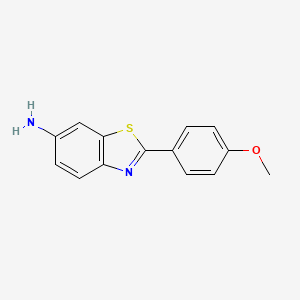
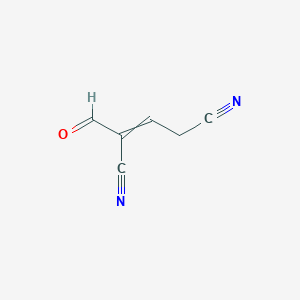
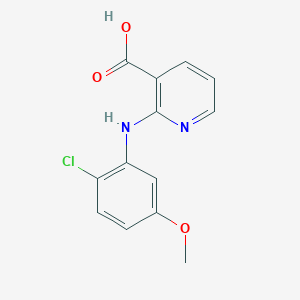
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B14628049.png)
